4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide
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Overview
Description
4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide is a potent and selective nonpeptidic agonist for the δ-opioid receptor. It has been extensively used in scientific research due to its significant analgesic and antidepressant effects in animal studies . The compound is known for its ability to protect heart muscle cells from apoptosis under ischemic conditions .
Preparation Methods
The synthesis of 4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide involves several steps, starting with the formation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the condensation of appropriate amines and alkyl halides.
Functional Group Modifications: The core structure is then modified to introduce the necessary functional groups, such as the allyl group and the hydroxyphenyl group.
Chemical Reactions Analysis
4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the allyl group to a propyl group.
Substitution: Substitution reactions can be used to replace specific functional groups with other groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Scientific Research Applications
4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of δ-opioid receptor agonists.
Biology: The compound is used to investigate the role of δ-opioid receptors in various biological processes, including pain modulation and neuroprotection.
Medicine: this compound is studied for its potential therapeutic effects in conditions such as depression, anxiety, and ischemic heart disease.
Industry: The compound is used in the development of new analgesic and antidepressant drugs
Mechanism of Action
4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide exerts its effects by selectively binding to the δ-opioid receptor. This binding activates the receptor, leading to the inhibition of adenylyl cyclase and the reduction of cyclic AMP levels. The activation of δ-opioid receptors also triggers the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability .
Comparison with Similar Compounds
4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide is unique due to its high selectivity for the δ-opioid receptor compared to other opioid receptors. Similar compounds include:
SNC80: Another selective δ-opioid receptor agonist with similar analgesic and antidepressant effects.
DPDPE: A peptide-based δ-opioid receptor agonist with high selectivity and potency.
UFP-512: A synthetic δ-opioid receptor agonist with unique structural features and pharmacological properties
This compound stands out due to its nonpeptidic nature, which provides better stability and bioavailability compared to peptide-based agonists.
Properties
CAS No. |
1174661-92-7 |
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Molecular Formula |
C27H39Br2N3O2 |
Molecular Weight |
597.436 |
IUPAC Name |
4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide |
InChI |
InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26+;;/m1../s1 |
InChI Key |
ABMNQBWHHIYHEV-HKTJIKFCSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br |
Synonyms |
(±)-[1(S),2-alpha,5-beta]-4-[[2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide dihydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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